Phenylthiomorphen
Phenylthiomorpholines are a class of heterocyclic compounds characterized by the presence of a phenyl ring attached to a thiomorpholine moiety. These molecules find applications in various fields due to their unique structural and chemical properties. The basic structure includes a six-membered ring with a sulfur atom, featuring an oxygen-containing heteroatom that can participate in numerous reactions, such as nucleophilic substitution and electrophilic addition.
Phenylthiomorpholines are often used in pharmaceuticals as precursors for the synthesis of bioactive compounds. They also serve as valuable intermediates in organic synthesis due to their reactivity and potential for diversification through functional group modifications. Additionally, these compounds exhibit interesting physical properties, including solubility characteristics that make them suitable for certain types of chemical reactions or applications.
The tunability of phenylthiomorpholines allows for the design of molecules with specific biological activities, making them important in drug discovery and development processes. Furthermore, their structure provides a platform for exploring novel chemical reactivity and creating new materials with unique properties.

Struktur | Chemischer Name | CAS | MF |
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5-chloro-2-(thiomorpholin-4-yl)aniline | 1042798-56-0 | C10H13ClN2S |
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3-amino-4-(thiomorpholin-4-yl)benzoic acid | 1184536-64-8 | C11H14N2O2S |
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3-[3-(trifluoromethyl)phenyl]thiomorpholine | 1342431-41-7 | C11H12F3NS |
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3-chloro-4-(thiomorpholin-4-yl)aniline | 237432-10-9 | C10H13ClN2S |
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(S)-N-((3-(4-(1,1-dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | 168828-59-9 | C16H20FN3O5S |
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4-(3,5-dioxo-2-phenylthiomorpholin-4-yl)benzonitrile | 339109-20-5 | |
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5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile | 1271453-28-1 | C11H11ClN2O2S |
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4-(4-METHYLPHENYL)-1LAMBDA4,4-THIAZINANE-1,3,5-TRIONE | 338421-03-7 | C11H11NO3S |
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4-(2,4-DIFLUOROPHENYL)-3,5-THIOMORPHOLINEDIONE | 338793-79-6 | C10H7F2NO2S |
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4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione | 338409-75-9 | C10H8ClNO3S |
Verwandte Literatur
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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